

An In-depth Technical Guide to 3-Fluoro-5-(methylthio)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluoro-5-(methylthio)phenol

Cat. No.: B1447471

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Abstract

This technical guide provides a comprehensive overview of **3-Fluoro-5-(methylthio)phenol** (CAS No. 1243456-31-6), a substituted phenol of interest in pharmaceutical and chemical research. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates available information and presents a scientifically grounded perspective on its properties, a plausible synthetic pathway, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a foundational understanding of this compound's chemical characteristics and research potential. The narrative emphasizes the rationale behind proposed experimental choices, grounded in established principles of organic chemistry.

Introduction and Molecular Overview

3-Fluoro-5-(methylthio)phenol is a unique trifunctional aromatic compound, incorporating a hydroxyl group, a fluorine atom, and a methylthio ether. This distinct combination of functional groups suggests a versatile chemical profile, making it a valuable building block in organic synthesis. Phenolic compounds are a recurring and significant motif in pharmaceuticals, with a substantial number of FDA-approved drugs containing a phenol or phenolic ether scaffold.^[1] The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design. The methylthio group can also influence biological activity and provides a potential site for further chemical modification.

Physicochemical Properties

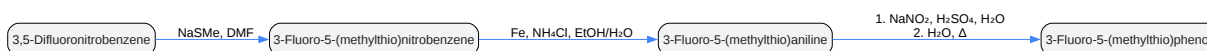
Based on its structure and data from chemical suppliers, the fundamental properties of **3-Fluoro-5-(methylthio)phenol** are summarized below. It is important to note that experimental data beyond basic identifiers is not widely available, and some properties are estimated based on analogous structures.

Property	Value	Source
CAS Number	1243456-31-6	BIOFOUNT[2]
Molecular Formula	C ₇ H ₇ FOS	BIOFOUNT[2]
Molecular Weight	158.19 g/mol	BIOFOUNT[2]
Appearance	No data available (likely a solid or liquid)	
Storage Conditions	-4°C (short-term), -20°C (long-term)	BIOFOUNT[2]

Proposed Synthesis Pathway

A validated, step-by-step synthesis of **3-Fluoro-5-(methylthio)phenol** is not readily found in peer-reviewed literature. However, a plausible and logical synthetic route can be designed based on well-established organic reactions. The following proposed pathway starts from the commercially available 3,5-difluoronitrobenzene, leveraging a nucleophilic aromatic substitution followed by a series of functional group transformations.

This multi-step synthesis is designed to be a self-validating system, where the successful isolation and characterization of each intermediate provides confidence in the progression to the subsequent step.



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Caption: Proposed multi-step synthesis of **3-Fluoro-5-(methylthio)phenol**.

Step 1: Nucleophilic Aromatic Substitution

- Reaction: 3,5-Difluoronitrobenzene to 3-Fluoro-5-(methylthio)nitrobenzene.
- Rationale: The two fluorine atoms in the starting material are activated towards nucleophilic aromatic substitution by the strong electron-withdrawing nitro group. Sodium thiomethoxide (NaSMe) is a potent nucleophile that will displace one of the fluorine atoms. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.
- Protocol:
 - To a solution of 3,5-difluoronitrobenzene (1 equivalent) in anhydrous DMF, add sodium thiomethoxide (1.1 equivalents) portion-wise at room temperature under a nitrogen atmosphere.
 - Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
 - Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield 3-Fluoro-5-(methylthio)nitrobenzene.

Step 2: Reduction of the Nitro Group

- Reaction: 3-Fluoro-5-(methylthio)nitrobenzene to 3-Fluoro-5-(methylthio)aniline.
- Rationale: The nitro group is readily reduced to an amine using various methods. A common and effective method is the use of iron powder in the presence of an acidic catalyst, such as ammonium chloride, in a mixed solvent system of ethanol and water. This method is generally high-yielding and avoids the use of high-pressure hydrogenation.

- Protocol:
 - To a suspension of iron powder (5 equivalents) and ammonium chloride (1 equivalent) in a 2:1 mixture of ethanol and water, add a solution of 3-Fluoro-5-(methylthio)nitrobenzene (1 equivalent) in ethanol.
 - Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours, monitoring by TLC.
 - After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
 - Concentrate the filtrate to remove the ethanol and extract the aqueous residue with ethyl acetate.
 - Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to obtain 3-Fluoro-5-(methylthio)aniline, which can be used in the next step without further purification if of sufficient purity.

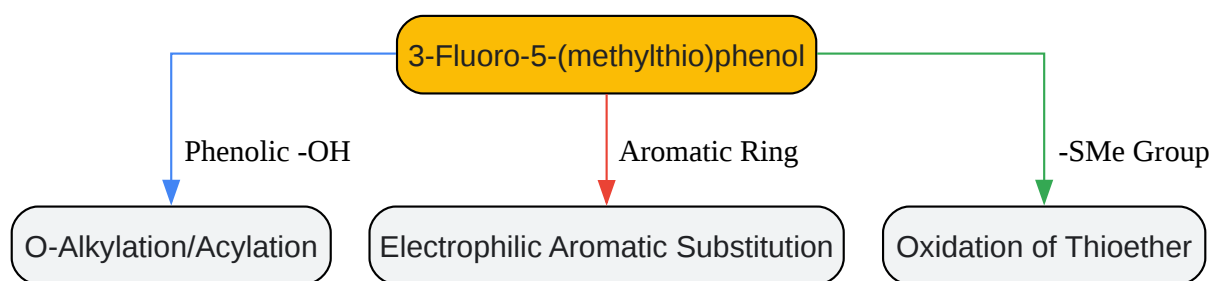
Step 3: Diazotization and Hydrolysis

- Reaction: 3-Fluoro-5-(methylthio)aniline to **3-Fluoro-5-(methylthio)phenol**.
- Rationale: The conversion of an aromatic amine to a phenol is a classic transformation involving the formation of a diazonium salt followed by hydrolysis. The amine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form the diazonium salt. This intermediate is then heated in aqueous solution to liberate nitrogen gas and form the desired phenol. This method is widely used for the synthesis of phenols from anilines.^[3]
- Protocol:
 - Dissolve 3-Fluoro-5-(methylthio)aniline (1 equivalent) in a mixture of sulfuric acid and water, and cool the solution to 0-5°C in an ice-salt bath.
 - Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C.

- Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
- In a separate flask, heat a dilute solution of sulfuric acid to boiling.
- Slowly add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed.
- After the addition is complete, continue to heat the mixture for a further 30 minutes.
- Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
- Wash the organic extract with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude **3-Fluoro-5-(methylthio)phenol** by column chromatography or distillation.

Chemical Reactivity and Potential Applications

The chemical reactivity of **3-Fluoro-5-(methylthio)phenol** is dictated by its three functional groups.



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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. 1243456-31-6|3-Fluoro-5-(methylthio)phenol|3-Fluoro-5-(methylthio)phenol|- 范德生物科技公司 [bio-fount.com]
- 3. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]
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